molecular formula C22H19N3O3S3 B2447103 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 683262-00-2

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2447103
CAS No.: 683262-00-2
M. Wt: 469.59
InChI Key: GZEFFZJNSQTXFY-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates both a sulfonamide and a thiazole moiety, two heterocyclic systems with well-documented biological activities. Sulfonamide derivatives are extensively studied as competitive inhibitors of key bacterial enzymes like dihydropteroate synthetase (DHPS), which is essential for folate synthesis, thereby imparting a bacteriostatic effect . Furthermore, sulfonamides and thiazole-containing compounds are investigated for their potent inhibitory effects on a diverse range of enzymatic targets, including urease, α-glucosidase, and α-amylase, highlighting their potential in developing therapies for conditions like diabetes and infections related to Helicobacter pylori . Specifically, the 2-aminothiazole scaffold, a core structural component of this reagent, is recognized as a privileged structure in pharmacology. Analogous N-(thiazol-2-yl)-benzamide derivatives have been functionally characterized as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, acting as negative allosteric modulators . This suggests potential research applications in neuroscience. The integration of the thiophene ring system further enhances the compound's complexity and drug-like properties, making it a valuable chemical tool for probing biological mechanisms. This product is provided for research purposes such as bioactivity screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex hybrid molecules. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S3/c1-25(14-16-6-3-2-4-7-16)31(27,28)18-11-9-17(10-12-18)21(26)24-22-23-19(15-30-22)20-8-5-13-29-20/h2-13,15H,14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEFFZJNSQTXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) in DCM improves reaction kinetics, reducing time from 24 h to 1 h with comparable yields (55–60%).

One-Pot Sequential Alkylation/Sulfonylation

A streamlined approach avoids isolating intermediates:

  • Sulfonate 4-aminobenzoic acid in situ.
  • Perform N-benzylation and N-methylation sequentially.
  • Directly couple with thiazole amine.

Advantages :

  • Reduced purification steps.
  • Overall yield: ~50%.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (CDCl3):
    δ 8.12 (d, 2H, Ar-H), 7.78 (d, 2H, Ar-H), 7.45–7.32 (m, 5H, Ph-H), 6.95 (s, 1H, thiophene-H), 4.55 (s, 2H, CH2Ph), 3.25 (s, 3H, N-CH3).
  • IR (KBr) : 1665 cm−1 (C=O), 1340 cm−1 (S=O).

Crystallography

Analogous structures exhibit planar configurations due to intramolecular hydrogen bonding (e.g., C—H···S interactions). The title compound likely adopts a similar geometry, stabilizing the sulfamoyl-thiazole interface.

Challenges and Mitigation Strategies

  • Low Coupling Yields :

    • Cause : Steric hindrance from the N-benzyl group.
    • Solution : Use excess DCC (1.5 equiv) and extended reaction time (48 h).
  • Byproduct Formation :

    • Cause : Competing N-sulfonylation of the thiazole amine.
    • Solution : Pre-activate the benzoic acid with DCC before adding the amine.

Chemical Reactions Analysis

Types of Reactions

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide include other benzamide derivatives, sulfonamides, and thiazole-containing compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific properties such as enhanced binding affinity to biological targets or improved stability under certain conditions.

Biological Activity

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Preparation of Intermediates : Starting materials such as benzylamine, methylsulfonyl chloride, and thiophene derivatives are synthesized.
  • Reactions : Key reactions include nucleophilic substitution, condensation, and cyclization to form the final product.
  • Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity and yield of the compound .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with N-benzyl substitutions have shown promising results in inhibiting Src kinase activity, which is crucial for cancer cell proliferation.

Table 1: Src Kinase Inhibitory Activity of Related Compounds

CompoundGI50 Value (µM)Cell Line
8a1.34NIH3T3/c-Src527F
8b1.49NIH3T3/c-Src527F
8e5.36NIH3T3/c-Src527F

Note: GI50 values indicate the concentration required to inhibit cell growth by 50% .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or alter signal transduction pathways associated with tumor growth and metastasis . The unique combination of functional groups in this compound enhances its binding affinity to biological targets.

Case Studies

A notable study evaluated various thiazole-containing compounds for their anticancer properties. The findings revealed that compounds similar to our target molecule exhibited varying degrees of efficacy against different cancer cell lines, including colon carcinoma (HT-29) and breast carcinoma (BT-20). The study concluded that while Src kinase inhibition was a significant factor, other mechanisms might also contribute to the observed anticancer activity .

Comparative Analysis

Compared to other benzamide derivatives and thiazole-containing compounds, this compound stands out due to its structural complexity and potential for selective targeting in cancer therapy .

Table 2: Comparison of Biological Activities

Compound NameActivity TypeMIC (µg/mL)
D6Antitubercular<0.0625
8aSrc Kinase Inhibitor1.34
Thiazole Derivative XAnticancerVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Prepare the thiazole core via cyclization of 2-aminothiazole derivatives with α-bromoketones or thiourea analogs under reflux conditions in ethanol or DMF .
  • Step 2 : Introduce the sulfamoyl group via sulfonylation of the benzamide intermediate using sulfamoyl chloride in the presence of a base (e.g., triethylamine) under inert atmosphere .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm final product purity (>95%) using HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions on the thiazole and benzamide moieties (e.g., thiophen-2-yl protons at δ 6.8–7.2 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., sulfamoyl S=O stretches at 1150–1300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 508.2) .
  • HPLC : Ensure purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What are the key structural features influencing its reactivity?

  • Methodological Answer :

  • Thiazole Ring : Electron-deficient nature facilitates nucleophilic substitution at the 2-position .
  • Sulfamoyl Group : Polar and hydrogen-bonding capabilities enhance solubility in polar aprotic solvents (e.g., DMSO) .
  • Benzamide Core : Stabilizes aromatic stacking interactions in biological systems .

Q. What are common impurities observed during synthesis?

  • Methodological Answer :

  • By-products : Unreacted intermediates (e.g., incomplete sulfonylation) or dimerization products.
  • Mitigation : Monitor reactions using TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and purify via recrystallization (methanol/water) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from in vitro cytotoxicity (MTT assay) and in silico target prediction (e.g., kinase profiling) to validate mechanisms .
  • Purity Verification : Re-test compounds with ≥99% HPLC purity to exclude batch variability .
  • Structural Analogues : Synthesize derivatives (e.g., replacing thiophen-2-yl with phenyl) to isolate activity contributors .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., EGFR kinase; binding energy ≤ -8.5 kcal/mol) .
  • QSAR Modeling : Apply Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gap) correlating with IC50 values .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence .

Q. How can derivatives be designed to improve pharmacokinetic properties?

  • Methodological Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., -OH or -COOH) at the benzyl position .
  • Metabolic Stability : Fluorinate the methylsulfamoyl group to reduce CYP450-mediated oxidation .
  • Bioavailability : Formulate as nanocrystals (particle size ≤ 200 nm) for enhanced dissolution .

Q. What in vitro models are suitable for assessing anticancer efficacy?

  • Methodological Answer :

  • Cell Viability Assays : MTT or resazurin-based assays in HeLa or MCF-7 cells (IC50 typically 5–20 µM) .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorescence assays .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, HER2) using ADP-Glo™ assays .

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